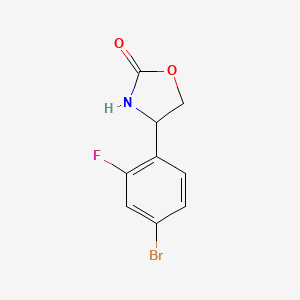
4-(4-Bromo-2-fluorophenyl)-1,3-oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Bromo-2-fluorophenyl)-1,3-oxazolidin-2-one is a chemical compound that belongs to the class of oxazolidinones. This compound is characterized by the presence of a bromine and fluorine atom on the phenyl ring, which is attached to the oxazolidinone core. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibiotics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-2-fluorophenyl)-1,3-oxazolidin-2-one typically involves the reaction of 4-bromo-2-fluoroaniline with glycidol in the presence of a base to form the oxazolidinone ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
化学反応の分析
Types of Reactions
4-(4-Bromo-2-fluorophenyl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxazolidinone derivatives or reduction to remove the bromine or fluorine atoms.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or thiourea in polar solvents like DMF or DMSO.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products Formed
Substitution: Formation of 4-(4-substituted-2-fluorophenyl)-1,3-oxazolidin-2-one derivatives.
Oxidation: Formation of oxazolidinone N-oxides.
Reduction: Formation of dehalogenated oxazolidinone derivatives.
科学的研究の応用
4-(4-Bromo-2-fluorophenyl)-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial agent.
Medicine: Investigated for its activity against resistant bacterial strains.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 4-(4-Bromo-2-fluorophenyl)-1,3-oxazolidin-2-one involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This compound binds to the 50S subunit of the ribosome, preventing the formation of the initiation complex and thus halting bacterial growth. The presence of bromine and fluorine atoms enhances its binding affinity and specificity.
類似化合物との比較
Similar Compounds
Linezolid: Another oxazolidinone antibiotic with a similar mechanism of action but different substituents on the phenyl ring.
Tedizolid: A more potent oxazolidinone derivative with enhanced activity against resistant strains.
Uniqueness
4-(4-Bromo-2-fluorophenyl)-1,3-oxazolidin-2-one is unique due to the presence of both bromine and fluorine atoms, which confer distinct electronic and steric properties. These modifications can lead to improved pharmacokinetic and pharmacodynamic profiles compared to other oxazolidinones.
特性
IUPAC Name |
4-(4-bromo-2-fluorophenyl)-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrFNO2/c10-5-1-2-6(7(11)3-5)8-4-14-9(13)12-8/h1-3,8H,4H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHPOSFDLHDOEIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)O1)C2=C(C=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
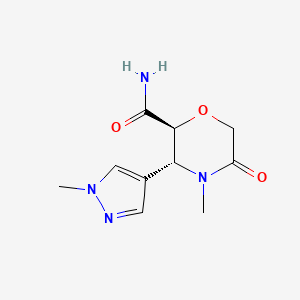

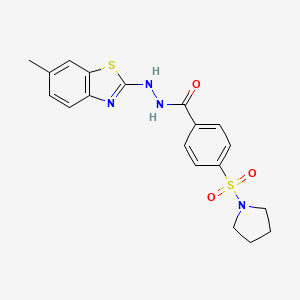
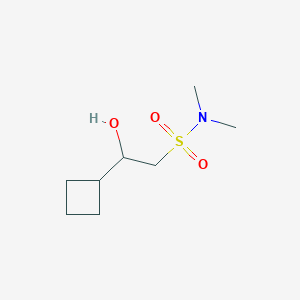
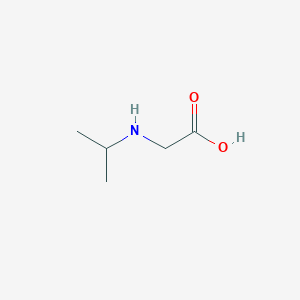
![3-(3-Methylthiophen-2-yl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]propan-1-one](/img/structure/B3000541.png)
![5-((2-chloro-6-fluorobenzyl)thio)-2-ethyl-6-(4-methoxybenzyl)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B3000542.png)
![(2S)-4-METHYL-2-({[3-OXO-3,4-DIHYDRO-1(2H)-QUINOXALINYL]CARBONYL}AMINO)PENTANOIC ACID](/img/structure/B3000543.png)
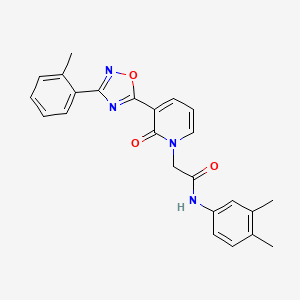
![Tert-butyl 3-[(5-chloropyrazin-2-yl)methyl-methylamino]azetidine-1-carboxylate](/img/structure/B3000548.png)
![2-(8-Ethoxyimidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride](/img/structure/B3000551.png)
![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide](/img/structure/B3000552.png)
![2,4-DIFLUORO-N-(2-METHYL-5-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)BENZAMIDE](/img/structure/B3000553.png)
![ethyl 2-[(2Z)-2-[(2,5-dichlorobenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B3000554.png)
